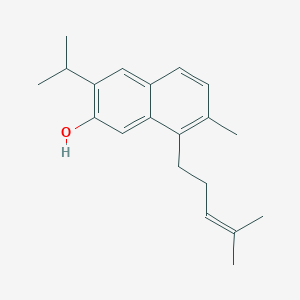![molecular formula C26H28N2O2 B12560123 4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde CAS No. 143841-70-7](/img/structure/B12560123.png)
4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde is an organic compound with a complex structure that includes two benzaldehyde groups connected by a phenylenebis(methylene) bridge, which is further linked to ethylazanediyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde typically involves the reaction of 4,4’-{1,2-phenylenebis[methylene(ethylazanediyl)]}dibenzylamine with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The benzaldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Formation of 4,4’-{1,2-phenylenebis[methylene(ethylazanediyl)]}dibenzoic acid.
Reduction: Formation of 4,4’-{1,2-phenylenebis[methylene(ethylazanediyl)]}dibenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies
Mécanisme D'action
The mechanism of action of 4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, apoptosis, or signal transduction, depending on its specific application and the biological system in which it is used
Comparaison Avec Des Composés Similaires
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde: A structurally similar compound with ethyne linkages instead of methylene linkages.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Another related compound with ethyne linkages, used in the synthesis of COFs and fluorescent dyes
Uniqueness: 4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its methylene linkages provide flexibility and different electronic properties compared to ethyne-linked analogs, making it suitable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
143841-70-7 |
|---|---|
Formule moléculaire |
C26H28N2O2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
4-[ethyl-[[2-[(N-ethyl-4-formylanilino)methyl]phenyl]methyl]amino]benzaldehyde |
InChI |
InChI=1S/C26H28N2O2/c1-3-27(25-13-9-21(19-29)10-14-25)17-23-7-5-6-8-24(23)18-28(4-2)26-15-11-22(20-30)12-16-26/h5-16,19-20H,3-4,17-18H2,1-2H3 |
Clé InChI |
NBXHPKBDKRWZAG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1CN(CC)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)





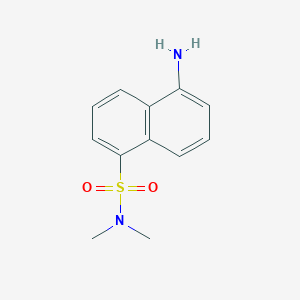
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
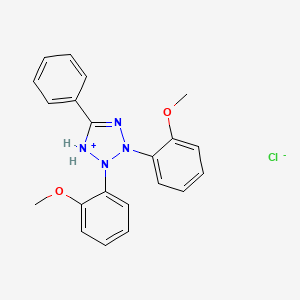
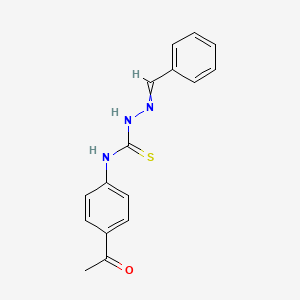
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
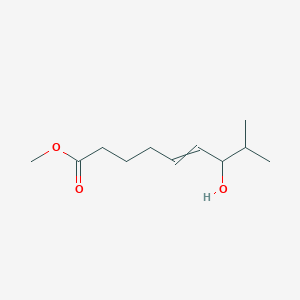
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)
